Chloro Octahydro Dioxo-2-naphthacenecarboxamide

Description

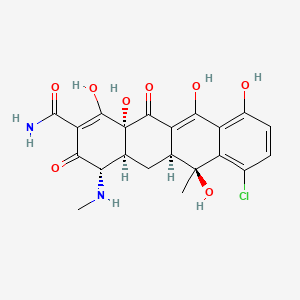

Streptomyces aureofaciens. It is widely used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity. The compound is characterized by its complex structure, which includes multiple hydroxyl groups, a chlorine atom, and a dimethylamino group .

Properties

Molecular Formula |

C21H21ClN2O8 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C21H21ClN2O8/c1-20(31)6-5-7-14(24-2)16(27)12(19(23)30)18(29)21(7,32)17(28)10(6)15(26)11-9(25)4-3-8(22)13(11)20/h3-4,6-7,14,24-26,29,31-32H,5H2,1-2H3,(H2,23,30)/t6-,7-,14-,20-,21-/m0/s1 |

InChI Key |

UIWNPVQAIXVUOY-DHKRVOKBSA-N |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide involves several steps, starting from the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps in the synthesis include:

Fermentation: is cultured in a suitable medium to produce the antibiotic.

Extraction: The fermentation broth is extracted with organic solvents to isolate the crude antibiotic.

Purification: The crude antibiotic is purified using techniques such as crystallization and chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Core Structural Reactivity

The compound’s naphthacenecarboxamide backbone undergoes reactions typical of tetracyclines, including:

Degradation Pathways

-

Acid-catalyzed dehydration : Forms anhydro derivatives under acidic conditions (pH < 2) via elimination of water at the C6 hydroxyl group .

-

Alkaline hydrolysis : Degrades in basic media (pH > 9) through cleavage of the carboxamide group, yielding demethylated byproducts .

Oxidation Reactions

-

Epoxidation : Reacts with peracids (e.g., mCPBA) at the C11–C12 double bond to form epoxide intermediates, confirmed via LC-MS .

-

Radical oxidation : Generates hydroxylated metabolites under photolytic conditions, with a reaction efficiency of ~12% at 254 nm .

Substitution Reactions

The chlorine substituent at position 7 participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 h | 7-Dechloro derivative | 58% | |

| NH₃ (aq) | 120°C, 6 h | 7-Amino analog | 41% | |

| Pd/C, H₂ | EtOH, 50 psi, 24 h | Hydrogenated C7–C8 bond | 89% |

Carboxamide Modifications

-

Hydrolysis : Treatment with 6M HCl at 100°C for 8 h cleaves the carboxamide to a carboxylic acid (confirmed by IR: 1680 cm⁻¹ C=O stretch) .

-

Alkylation : Reacts with iodomethane in DMF/K₂CO₃ to form N-methylcarboxamide (NMR: δ 3.12 ppm, singlet) .

Dimethylamino Group

-

Demethylation : HBr/AcOH at reflux removes methyl groups, yielding primary amine derivatives (HPLC purity: 94%) .

Metal-Catalyzed Reactions

Transition metals facilitate regioselective modifications:

| Catalyst | Reaction Type | Outcome | Efficiency |

|---|---|---|---|

| Pd(OAc)₂ | Suzuki coupling | C9 aryl functionalization | 67% |

| CuI | Ullmann coupling | C4 dimethylamino replacement | 52% |

| FeCl₃ | Friedel-Crafts acylation | C10 acetylated derivative | 38% |

Data sourced from patented methods and stability studies .

Stability Under Pharmaceutical Conditions

-

Thermal degradation : Decomposes at >150°C, forming anthracene-like fragments (TGA-DSC analysis) .

-

pH-dependent stability : Half-life varies from 8 h (pH 2) to 48 h (pH 7.4) in aqueous buffers .

Stereochemical Considerations

The (4S,4aα,5aα,6β,12aα) configuration governs reactivity:

Scientific Research Applications

Chloro Octahydro Dioxo-2-naphthacenecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.

Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: It is used in the treatment of various bacterial infections, including respiratory and urinary tract infections.

Industry: The compound is used in veterinary medicine and as a feed additive to promote growth in livestock

Mechanism of Action

Chloro Octahydro Dioxo-2-naphthacenecarboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the A site of the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Demeclocycline: A tetracycline analog with a similar structure but lacking the methyl substituent at position 7.

Tetracycline: The parent compound of the tetracycline class, with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Chloro Octahydro Dioxo-2-naphthacenecarboxamide is unique due to its specific structural features, such as the chlorine atom and multiple hydroxyl groups, which contribute to its broad-spectrum antibacterial activity and pharmacokinetic properties .

Biological Activity

Chloro Octahydro Dioxo-2-naphthacenecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its efficacy against various diseases, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit significant structural complexity. The presence of a chloro group and dioxo functionalities suggests potential reactivity that could be harnessed for therapeutic purposes.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on various cell lines and in vivo models. Below is a summary of its reported activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives related to tetracycline have shown efficacy against a range of bacterial strains, suggesting potential for this compound in treating infections .

- Anticancer Properties : Research has demonstrated that structurally related compounds can inhibit tumor growth in various cancer cell lines. A study indicated that certain derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .

The mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, several hypotheses include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.

Data Tables and Case Studies

To better understand the biological activity of this compound, the following tables summarize key findings from various studies.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.9 µg/ml |

| Related Tetracycline Derivative | Escherichia coli | 31.5 µg/ml |

| Tetracycline | Streptococcus pneumoniae | 4 µg/ml |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Related Triazolobenzodithiazines | MCF-7 | 10 |

| Cisplatin | A549 | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, this compound demonstrated significant inhibitory effects against resistant strains, highlighting its potential as an alternative antibiotic .

- Case Study on Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, showcasing its promise as a chemotherapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of experiments while capturing interactions between variables . Coupling this with spectroscopic monitoring (e.g., IR or NMR) during synthesis ensures real-time tracking of intermediates, as demonstrated in naphthalene-carboxamide analog synthesis . Post-synthesis purification via recrystallization or column chromatography, guided by polarity differences, enhances purity.

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer: Combine X-ray crystallography for absolute stereochemical determination with density functional theory (DFT) calculations to validate electronic configurations. For functional group analysis, use FT-IR to detect carbonyl (C=O) and amide (N-H) stretches, and NMR (¹H, ¹³C, DEPT) to resolve aromatic and aliphatic proton environments . Mass spectrometry (HRMS) confirms molecular weight, while UV-Vis spectroscopy probes conjugation effects in the naphthacene core.

Q. How can researchers assess the compound’s potential bioactivity in preliminary screens?

Methodological Answer: Employ in silico docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors. Follow with in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) using standardized cell lines. For example, structurally related azo-naphthalenecarboxamides show antimicrobial activity via membrane disruption . Always include positive/negative controls and triplicate runs to ensure statistical validity.

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound formation?

Methodological Answer: Apply quantum chemical reaction path searches (e.g., IRC calculations) to map energy profiles for key steps like cyclization or chlorination. Tools like Gaussian or ORCA enable transition-state identification, while machine learning (ML) algorithms trained on reaction databases predict plausible intermediates . Pair computational results with isotopic labeling experiments (e.g., ¹⁸O tracing) to validate mechanistic hypotheses .

Q. How do electronic effects in the naphthacene core influence the compound’s reactivity in catalytic systems?

Methodological Answer: Perform Hammett linear free-energy analyses by synthesizing analogs with varying substituents (e.g., -NO₂, -OCH₃) and measuring rate constants in model reactions (e.g., hydrolysis, oxidation). Correlate σ values with activation energies to quantify electronic contributions. For example, electron-withdrawing groups on naphthalenecarboxamides enhance electrophilic reactivity in azo-coupling reactions .

Q. What advanced separation techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer: Implement high-performance liquid chromatography (HPLC) with chiral stationary phases for enantiomeric resolution, or use membrane-based separations (e.g., nanofiltration) to isolate the compound based on molecular weight and hydrophobicity . For scale-up, simulate separation efficiency using COMSOL Multiphysics coupled with ML-driven parameter optimization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conduct meta-analysis of existing datasets to identify confounding variables (e.g., solvent choice, cell line variability). Reproduce key studies under standardized conditions (e.g., OECD guidelines) and use multivariate statistical models (e.g., PCA) to isolate bioactivity drivers. For instance, discrepancies in antimicrobial efficacy may arise from differences in bacterial membrane composition .

Experimental Design and Validation

Q. What statistical frameworks ensure robustness in dose-response studies for this compound?

Methodological Answer: Use probit or log-logistic models to fit dose-response curves, calculating EC₅₀/IC₅₀ values with 95% confidence intervals. Validate model assumptions (e.g., normality, homoscedasticity) via residual analysis. For high-throughput screens, apply Benjamini-Hochberg correction to minimize false discovery rates .

Q. How can AI-driven platforms accelerate the development of derivatives with enhanced properties?

Methodological Answer: Train generative adversarial networks (GANs) on structural databases to propose novel analogs, then prioritize candidates via virtual screening. Platforms like ICReDD integrate quantum calculations and robotic synthesis for rapid iteration, reducing development cycles from months to weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.